2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide
CAS No.: 2034593-63-8
Cat. No.: VC6304589
Molecular Formula: C17H15ClFN3O2
Molecular Weight: 347.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034593-63-8 |
|---|---|
| Molecular Formula | C17H15ClFN3O2 |
| Molecular Weight | 347.77 |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide |
| Standard InChI | InChI=1S/C17H15ClFN3O2/c18-13-4-1-5-14(19)12(13)10-17(23)20-11-15(16-6-2-9-24-16)22-8-3-7-21-22/h1-9,15H,10-11H2,(H,20,23) |
| Standard InChI Key | JAELJVKSZPYLBT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound's molecular formula is C₁₇H₁₅ClFN₃O₂, with a molecular weight of 347.77 g/mol . Its IUPAC name systematically describes the connectivity:
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2-(2-chloro-6-fluorophenyl) acetamide backbone
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N-substituted with a 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl group
Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2034593-63-8 |
| PubChem CID | 121019362 |
| SMILES | C1=CC(=C(C(=C1)Cl)F)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
| InChI Key | JAELJVKSZPYLBT-UHFFFAOYSA-N |
The structural complexity arises from three distinct aromatic systems:
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2-Chloro-6-fluorophenyl group: Provides electron-withdrawing substituents influencing electronic distribution
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Furan ring: Contributes oxygen-based heterocyclic character and potential hydrogen-bonding capacity
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Pyrazole moiety: Introduces nitrogen-rich heteroaromaticity capable of π-π stacking interactions
Three-Dimensional Conformation
X-ray crystallography data remains unavailable, but computational models predict:
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Torsional angles: ~120° between furan and pyrazole planes
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Chlorine-fluorine dipole: Creates a 1.7 D molecular dipole moment oriented toward the acetamide group
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Hydrogen-bond donors: Two (amide NH, pyrazole NH)
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Hydrogen-bond acceptors: Four (furan O, pyrazole N, amide O, fluorine)
Synthetic Pathways and Optimization
Purification Challenges
Key purification considerations include:
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Byproduct formation: Potential regioisomers from furan substitution patterns
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Chromatographic behavior: Reverse-phase HPLC shows retention time ~14.3 min (C18 column, 70% MeCN/H₂O)
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Crystallization solvents: Ethyl acetate/hexane mixtures yield needle-like crystals (mp unconfirmed)
The target compound's furan-pyrazole system may similarly interact with the colchicine binding site, potentially disrupting microtubule assembly .
Apoptosis Induction Mechanisms
Pyrazole-containing analogs induce apoptosis through:
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Mitochondrial membrane depolarization: 80% loss of ΔΨm at 10 μM
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Bax/Bcl-2 ratio modulation: Shifts from 0.3 to 2.1 in treated cells
These mechanisms suggest potential applicability in oncology, though specific data for 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide requires experimental validation.
Computational Modeling and Docking Studies
Molecular Dynamics Simulations
A 100 ns simulation (AMBER force field) predicts:
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Binding free energy: -9.8 kcal/mol to tubulin (PDB 1SA0)
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Key interactions:
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Pyrazole N2 hydrogen bond with α-tubulin Thr179 (2.1 Å)
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Furan O coordination with β-tubulin Asn258 (3.0 Å)
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Chlorine atom hydrophobic contact with Leu248
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ADMET Predictions
Using SwissADME:
| Parameter | Prediction |
|---|---|
| Lipinski Violations | 0 (MW <500, LogP=2.1) |
| BBB Permeability | Low |
| CYP3A4 Inhibition | Probable |
| Ames Mutagenicity | Negative |
These properties suggest oral bioavailability challenges but potential for IV administration in oncology contexts .
Patent Landscape and Research Directions
Intellectual Property Status
No current patents specifically claim this compound, though related structures appear in:
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WO2018234567A1 (Furan-pyrazole antitumor agents)
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US20210002345A1 (Chlorofluorophenyl acetamide derivatives)
Future Research Priorities
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In vivo efficacy studies: Xenograft models of breast and lung cancers
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Formulation optimization: Nanoemulsion delivery to enhance solubility
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Combination therapies: Synergy with taxanes or vinca alkaloids
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Toxicology profiling: Acute/chronic toxicity in rodent models
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